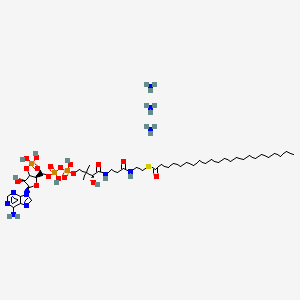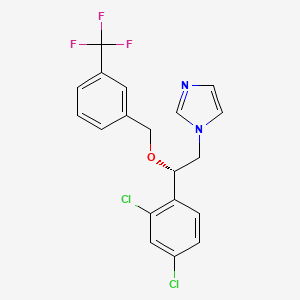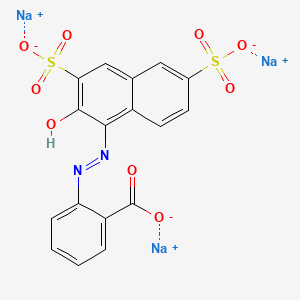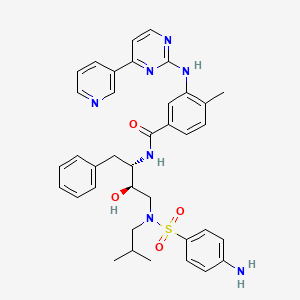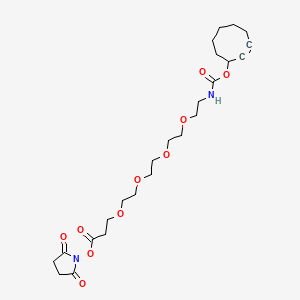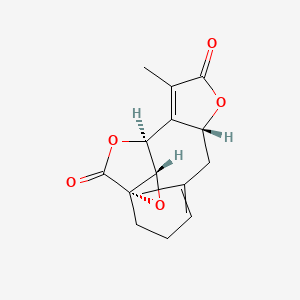
Ac-KQL-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ac-KQL-AMC is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final step involves coupling the peptide to 7-amino-4-methylcoumarin (AMC) to form the fluorogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Ac-KQL-AMC primarily undergoes proteolytic cleavage reactions. It is a substrate for both constitutive and immunoproteasomes, which cleave the peptide bond, releasing AMC and producing a fluorescent signal .
Common Reagents and Conditions
The common reagents used in these reactions include proteasomes, buffer solutions (e.g., Tris buffer), and proteasome inhibitors like MG132. The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which emits fluorescence detectable by fluorimeters or plate readers .
科学的研究の応用
Ac-KQL-AMC is widely used in scientific research for the following applications:
作用機序
Ac-KQL-AMC functions as a substrate for proteasomes. Upon binding to the proteasome’s active site, the peptide bond is cleaved, releasing AMC. The released AMC emits fluorescence, which can be quantified to measure proteasome activity. This mechanism allows researchers to study the proteolytic activity of proteasomes in various biological contexts .
類似化合物との比較
Similar Compounds
Ac-ANW-AMC: A substrate for chymotrypsin-like activity of proteasomes.
Ac-PAL-AMC: A substrate for branched amino acid-preferring activity of proteasomes.
Uniqueness
Ac-KQL-AMC is unique in its ability to be efficiently cleaved by both constitutive and immunoproteasomes, making it a versatile tool for studying proteasome activity in different biological systems .
特性
分子式 |
C29H42N6O7 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C29H42N6O7/c1-16(2)13-23(29(41)33-19-8-9-20-17(3)14-26(38)42-24(20)15-19)35-28(40)22(10-11-25(31)37)34-27(39)21(32-18(4)36)7-5-6-12-30/h8-9,14-16,21-23H,5-7,10-13,30H2,1-4H3,(H2,31,37)(H,32,36)(H,33,41)(H,34,39)(H,35,40)/t21-,22-,23-/m0/s1 |
InChIキー |
MPAWARJYNGQCCI-VABKMULXSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
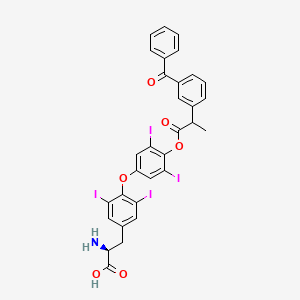
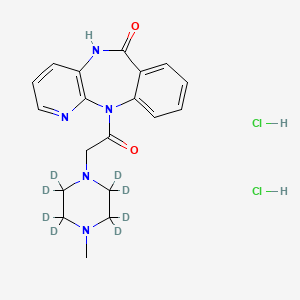
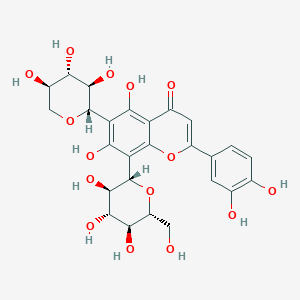
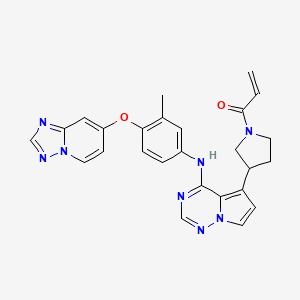
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
